molecular formula C9H13NO2 B143833 ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-51-1

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B143833
CAS RN: 2199-51-1
M. Wt: 167.2 g/mol
InChI Key: QWSFDUPEOPMXCV-UHFFFAOYSA-N
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Patent
US08501962B2

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket, gas bubbler and an air condenser, were charged 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tertiary butyl ester 4-ethyl ester (II) (1.5 Kg; 5.6 mole), isopropyl alcohol 4.5 L and stirred while Conc. HCl (2.2 L) was charged with the aid of addition funnel at 25-30° C. After addition, the temperature of the reaction mixture was raised to 45-50° C. and maintained at this temperature until the gas evolution completely ceases. The reaction was monitored by TLC and the solution cooled to 25-30° C. and quenched in a carboy containing ice water under stirring. The product was isolated by filtration and dried at 50° C.
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step Two
Name
Quantity
2.2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:19])=[C:8](C(OC(C)(C)C)=O)[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2].Cl>C(O)(C)C>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:19])=[CH:8][NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2]

Inputs

Step One
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 kg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C(NC1C)C(=O)OC(C)(C)C)C
Name
Quantity
4.5 L
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
2.2 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with the aid of addition funnel at 25-30° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature until the gas evolution
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 25-30° C.
CUSTOM
Type
CUSTOM
Details
quenched in a carboy
ADDITION
Type
ADDITION
Details
containing ice water
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=C(NC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.